1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride
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Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a carboxylic acid group, and a diisobutylaminoethyl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the piperazine ring with chloroacetic acid in the presence of a base such as sodium hydroxide.
Attachment of the Diisobutylaminoethyl Group: The diisobutylaminoethyl group is attached to the piperazine ring through a nucleophilic substitution reaction using diisobutylamine and an appropriate alkylating agent.
Esterification: The propyl ester is formed by reacting the carboxylic acid derivative with propanol in the presence of a dehydrating agent such as sulfuric acid.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diisobutylaminoethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: New compounds with different substituents replacing the diisobutylaminoethyl group.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: A similar compound with an ethyl ester group instead of a propyl ester group.
1-Piperazinecarboxylic acid, ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(diisobutylamino)ethyl)-, propyl ester, hydrochloride is unique due to the presence of the diisobutylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired.
Properties
CAS No. |
24269-58-7 |
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Molecular Formula |
C18H38ClN3O2 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
propyl 4-[2-[bis(2-methylpropyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H37N3O2.ClH/c1-6-13-23-18(22)21-11-9-19(10-12-21)7-8-20(14-16(2)3)15-17(4)5;/h16-17H,6-15H2,1-5H3;1H |
InChI Key |
JLXMYDQDLVRBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCN(CC1)CCN(CC(C)C)CC(C)C.Cl |
Origin of Product |
United States |
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